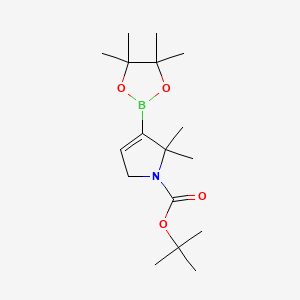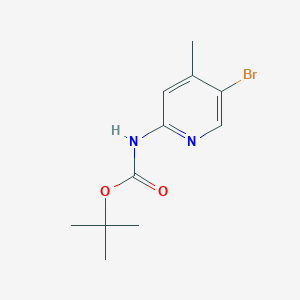![molecular formula C12H6Cl3F3N4O B2700575 2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide CAS No. 680217-58-7](/img/structure/B2700575.png)
2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-dichloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide” is a chemical compound with the molecular weight of 385.56 . It is also known by its IUPAC name "2,5-dichloro-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]nicotinohydrazide" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H6Cl3F3N4O/c13-6-2-7(9(15)19-4-6)11(23)22-21-10-8(14)1-5(3-20-10)12(16,17)18/h1-4H,(H,20,21)(H,22,23)" . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis and chemical properties of related pyridine derivatives, including methods for synthesizing such compounds, have been extensively studied. For example, the review of synthesis processes for 2,3-dichloro-5-trifluoromethyl pyridine highlights the importance of these compounds in the synthesis of pesticides, showcasing the diverse synthetic routes and their evaluation (Lu Xin-xin, 2006). This indicates a broad interest in exploring the synthetic versatility of pyridine derivatives for various applications.
Biological Activities
The biological evaluation of Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides reveals potential antidepressant and nootropic activities. The study highlights compounds with significant activity, demonstrating the therapeutic potential of these chemical structures in developing central nervous system (CNS) active agents (Asha B. Thomas et al., 2016). This research emphasizes the relevance of pyridine derivatives in medicinal chemistry, particularly for CNS-related disorders.
Material Science and Catalysis
In the field of materials science, the synthesis of novel complexes with pyridine derivatives as ligands has been explored for their magnetic properties and potential applications in catalysis. For instance, tetranuclear Cu(II) and Ni(II) complexes based on pyrazole-3-carbohydrazide derivatives have been synthesized and analyzed for their magnetic properties, indicating potential applications in magnetic materials (T. Mandal et al., 2011). This underscores the utility of pyridine-based compounds in developing advanced materials with specific magnetic characteristics.
Antimicrobial and Anticancer Evaluation
The antimicrobial and anticancer potential of new 2-chloro-3-hetarylquinolines, derived from pyridine carbohydrazides, has also been investigated, revealing compounds with potent activity against specific bacterial strains and tumor cell lines (S. Bondock & Hanaa Gieman, 2015). This highlights the promising role of these derivatives in the development of new antibacterial and anticancer agents.
Eigenschaften
IUPAC Name |
2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N4O/c13-6-2-7(9(15)19-4-6)11(23)22-21-10-8(14)1-5(3-20-10)12(16,17)18/h1-4H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBIXVLGMFYXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NNC(=O)C2=C(N=CC(=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2700495.png)




![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700504.png)

![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2700507.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2700510.png)

![N-(4-bromo-2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2700515.png)